molecular formula C9H14N2O2S B8509607 Ethyl 2-isopropylaminothiazole-4-carboxylate

Ethyl 2-isopropylaminothiazole-4-carboxylate

Cat. No. B8509607
M. Wt: 214.29 g/mol
InChI Key: KCOLWLXRVAOCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04933355

Procedure details

The reaction described in Preparation 42 was repeated, but using 3.7 g of isopropylthiourea, 7.4 g of ethyl bromopyruvate and 50 ml of ethanol, giving the title compound as a pale yellow oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].Br[CH2:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[CH:1]([NH:4][C:5]1[S:6][CH:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)NC(=S)N
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 42

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.